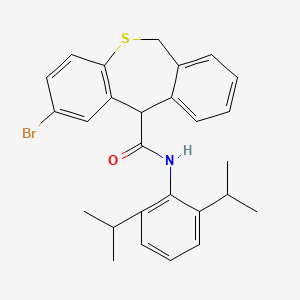
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a dibenzo(b,e)thiepin core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide typically involves multiple steps. One common method starts with the bromination of 2,6-diisopropylphenyl to form 2,6-diisopropylphenyl bromide . This intermediate is then reacted with dibenzo(b,e)thiepin under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzo(b,e)thiepin derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a lead compound for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide involves its interaction with specific molecular targets. The bromine atom and the dibenzo(b,e)thiepin core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6,11-dihydrodibenzo(b,e)thiepin-11-ol
- (11S)-2-Bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenzo[b,e]oxepine-11-carboxamide
- 3-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide
Uniqueness
2-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenzo(b,e)thiepin-11-carboxamide is unique due to its specific structural features, such as the presence of a bromine atom and the dibenzo(b,e)thiepin core
Properties
CAS No. |
154775-73-2 |
|---|---|
Molecular Formula |
C27H28BrNOS |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-bromo-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide |
InChI |
InChI=1S/C27H28BrNOS/c1-16(2)20-10-7-11-21(17(3)4)26(20)29-27(30)25-22-9-6-5-8-18(22)15-31-24-13-12-19(28)14-23(24)25/h5-14,16-17,25H,15H2,1-4H3,(H,29,30) |
InChI Key |
LAEYNVWAHCNFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















